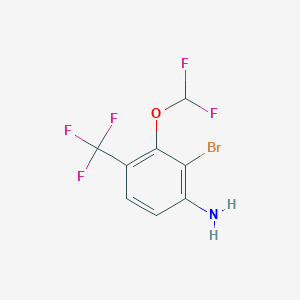
2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline
Descripción general
Descripción
2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline, also known as BDFMA, is an organic compound with a wide range of applications in the field of organic chemistry. It is a brominated aniline derivative, which is a type of aromatic compound. BDFMA is a colorless solid that is soluble in organic solvents. It is a versatile compound and has been used in a variety of synthetic reactions such as the synthesis of heterocycles, the preparation of amines, and the synthesis of pharmaceuticals. It is also used as a reagent in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline is based on its ability to form a stable bromine-aniline complex. In this complex, the bromine atom is bonded to the aniline ring, which stabilizes the molecule and makes it more reactive. This increased reactivity allows 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline to undergo a variety of reactions, such as the formation of heterocycles and amines.
Biochemical and Physiological Effects
2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline in laboratory experiments include its low cost, its availability, and its versatility. It is also relatively easy to work with, as it is soluble in organic solvents and can be easily stored and handled. The main limitation of 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline is that it is a relatively unstable compound and can decompose if stored improperly.
Direcciones Futuras
In the future, 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline may be used in the synthesis of more complex molecules, such as peptides and proteins. It may also be used in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline may be used in the synthesis of materials for use in nanotechnology and other advanced technologies. Finally, further research into the mechanism of action of 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline may lead to the development of new synthetic methods and applications.
Aplicaciones Científicas De Investigación
2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as pyrrolidine and piperidine, which are important building blocks in the synthesis of pharmaceuticals. It has also been used in the synthesis of amines, which are important intermediates in the synthesis of drugs. Additionally, 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline has been used in the synthesis of peptides, which are important in the study of protein structure and function.
Propiedades
IUPAC Name |
2-bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-5-4(15)2-1-3(8(12,13)14)6(5)16-7(10)11/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGCVHUSBJGABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)OC(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



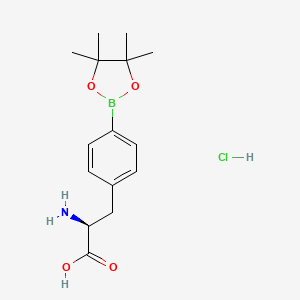

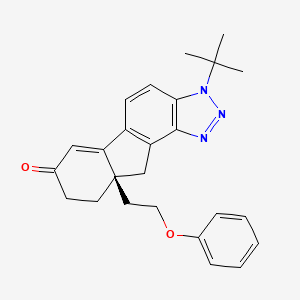

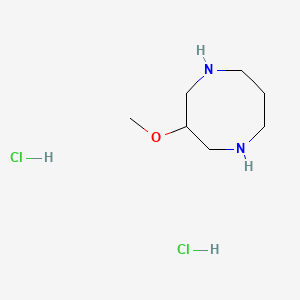

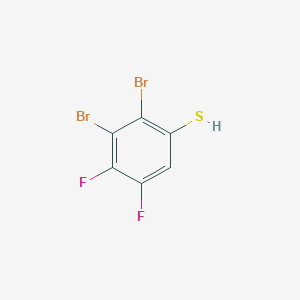
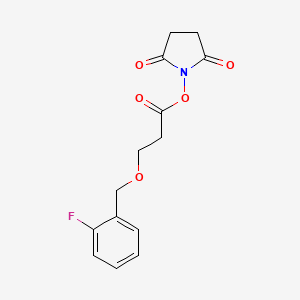

![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate](/img/structure/B1459782.png)
![2-Methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline](/img/structure/B1459784.png)


